molecular formula C14H10ClFO2 B1393914 4-[(4-Fluorobenzyl)oxy]benzoyl chloride CAS No. 1160249-58-0

4-[(4-Fluorobenzyl)oxy]benzoyl chloride

Cat. No.: B1393914
CAS No.: 1160249-58-0
M. Wt: 264.68 g/mol
InChI Key: LHZZLEMRDYVKIM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(4-Fluorobenzyl)oxy]benzoyl chloride typically involves the reaction of 4-[(4-Fluorobenzyl)oxy]benzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

    Starting Material: 4-[(4-Fluorobenzyl)oxy]benzoic acid

    Reagent: Thionyl chloride (SOCl2)

    Reaction Conditions: Reflux

    Product: this compound

The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction .

Chemical Reactions Analysis

4-[(4-Fluorobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:

  • Substitution Reactions: : It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

      Reagents: Amines, alcohols, thiols

      Conditions: Typically carried out in the presence of a base such as pyridine or triethylamine.

      Products: Amides, esters, thioesters

  • Hydrolysis: : It can hydrolyze in the presence of water to form 4-[(4-Fluorobenzyl)oxy]benzoic acid.

      Reagents: Water

      Conditions: Acidic or basic conditions

      Products: 4-[(4-Fluorobenzyl)oxy]benzoic acid

Mechanism of Action

The mechanism of action of 4-[(4-Fluorobenzyl)oxy]benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

4-[(4-Fluorobenzyl)oxy]benzoyl chloride can be compared with other acyl chlorides, such as:

    Benzoyl Chloride: Similar in structure but lacks the fluorobenzyl group, making it less reactive in certain nucleophilic substitution reactions.

    4-Chlorobenzoyl Chloride: Contains a chlorine atom instead of a fluorobenzyl group, leading to different reactivity and applications.

    4-Methoxybenzoyl Chloride: Contains a methoxy group instead of a fluorobenzyl group, resulting in different electronic and steric effects.

The presence of the fluorobenzyl group in this compound imparts unique reactivity and properties, making it valuable in specific research and industrial applications .

Properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-14(17)11-3-7-13(8-4-11)18-9-10-1-5-12(16)6-2-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZZLEMRDYVKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401261451
Record name 4-[(4-Fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160249-58-0
Record name 4-[(4-Fluorophenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160249-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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